![molecular formula C8H5ClN2OS B13043644 7-Chlorothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B13043644.png)
7-Chlorothieno[2,3-c]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chlorothieno[2,3-c]pyridine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorothieno[2,3-c]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 2-aminothiophene with chloroacetyl chloride, followed by cyclization with a suitable base to form the thieno[2,3-c]pyridine core
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions: 7-Chlorothieno[2,3-c]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities.
科学的研究の応用
7-Chlorothieno[2,3-c]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly as kinase inhibitors in cancer research.
Industry: It is utilized in the development of novel materials with specific electronic properties.
作用機序
The mechanism of action of 7-Chlorothieno[2,3-c]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies.
類似化合物との比較
Thieno[2,3-c]pyridine: A closely related compound with similar structural features but lacking the chloro and carboxamide groups.
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a different ring fusion pattern.
Thieno[3,4-b]pyridine: A compound with a different arrangement of the sulfur and nitrogen atoms in the ring system.
Uniqueness: 7-Chlorothieno[2,3-c]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and carboxamide groups enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal research.
特性
分子式 |
C8H5ClN2OS |
|---|---|
分子量 |
212.66 g/mol |
IUPAC名 |
7-chlorothieno[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H5ClN2OS/c9-7-6-4(1-2-11-7)3-5(13-6)8(10)12/h1-3H,(H2,10,12) |
InChIキー |
HMJHJXQOVGAYHD-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C2=C1C=C(S2)C(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


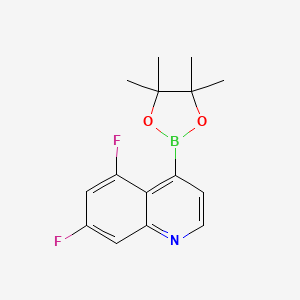
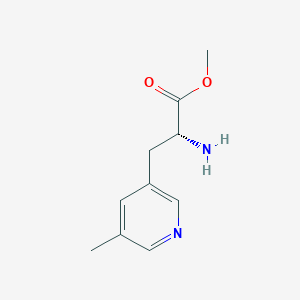
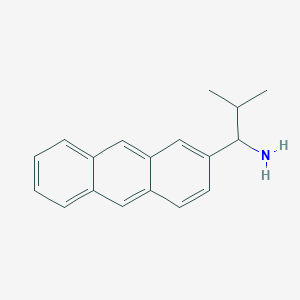
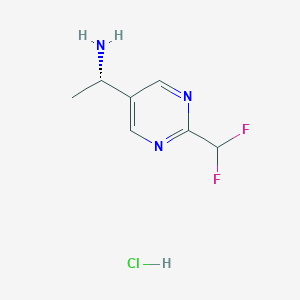
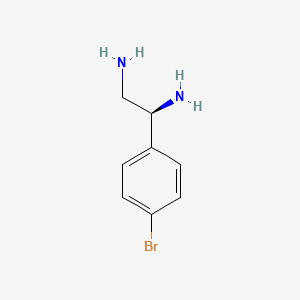
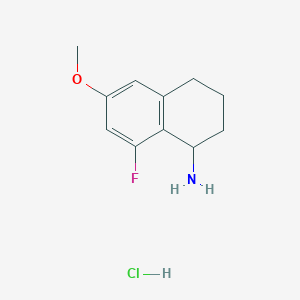
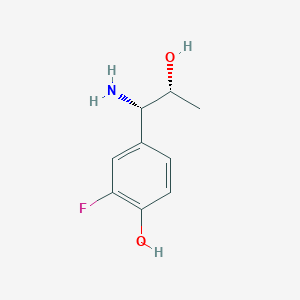
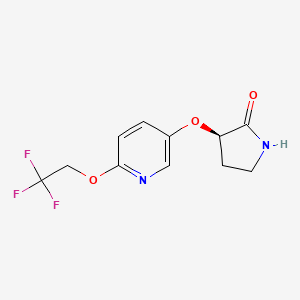
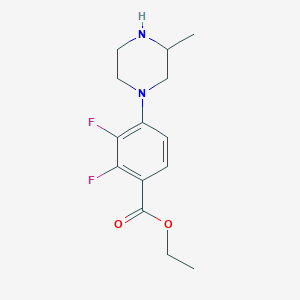
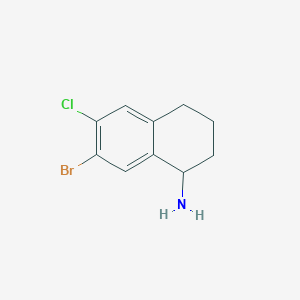

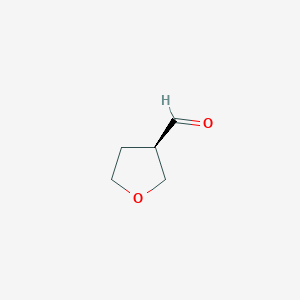
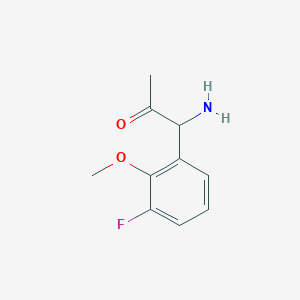
![7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13043619.png)
